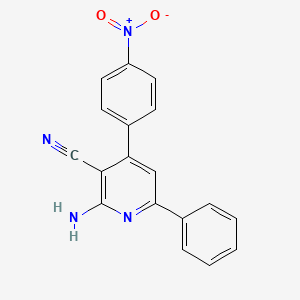
2-amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile and related compounds typically involves multicomponent reactions. For example, a green and convenient approach involves the synthesis of 2-amino-4,6-diphenylnicotinonitriles via a four-component reaction using malononitrile, aromatic aldehydes, acetophenone derivatives, and ammonium acetate in water under ultrasound irradiation, highlighting the method's experimental simplicity and excellent yields (Safari, J., Banitaba, S. H., & Khalili, S., 2012). Another approach includes the use of cellulose sulfuric acid in water as a catalyst for a similar four-component reaction, which offers advantages such as shorter reaction times and excellent yields (Mansoor, S. S., Aswin, K., Logaiya, K., Sudhan, P. N., & Malik, S., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For instance, the title compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile was analyzed using proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy techniques. Theoretical calculations including density functional theory were used to understand the optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties (Eşme, A., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds within this family can be influenced by various functional groups. For example, modifications in the electrophilic center from C=O to C=S can affect the reactivity towards amines, as observed in the aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate. The thiono compound is less reactive towards strongly basic amines but more reactive towards weakly basic amines compared to its oxygen analogue (Um, I., Kim, E. Y., Park, H., & Jeon, S.-E., 2006).
Physical Properties Analysis
The physical properties of these compounds, including thermal stability and impact sensitivity, can be evaluated through various methods. For instance, the thermal properties and impact sensitiveness of 2,2',4,4',6,6'-Hexanitrobiphenyl-3,3',5,5'-Tetramine, a related compound, were studied to understand its stability and reactivity. This compound was found to be relatively unstable to heat and more sensitive to impact than expected, which suggests that the introduction of amino groups into nitroaromatics may decrease their thermal stability (Bell, A., Eadie, E., Read, R., Skelton, B., & White, A. H., 1987).
Chemical Properties Analysis
The chemical properties, including reactivity and mechanism, can vary significantly depending on the structure and substituents of the compound. The aminolysis reactions of similar compounds indicate a stepwise mechanism with a change in the rate-determining step, influenced by the nature of amines and modifications at the electrophilic center (Um, I., Kim, E. Y., Park, H., & Jeon, S.-E., 2006).
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Anticancer Potential
- Spectroscopic Properties and Anticancer Application : The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, related to 2-amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile, has been studied using various spectroscopic techniques like proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy. These techniques revealed its potential as a candidate for non-linear optical material studies and suggested its possible role as an anticancer agent (A. Eşme, 2021).
Corrosion Inhibition in Metals
- Inhibition of Steel Corrosion : A derivative of 2-aminopyridine, closely related to this compound, has been studied for its inhibitive effect on mild steel corrosion in acidic solutions. The study indicates the potential use of such compounds as corrosion inhibitors in industrial applications (C. Verma et al., 2018).
- Pyridine Derivatives as Corrosion Inhibitors : Another research focused on similar pyridine derivatives demonstrated their effectiveness in preventing corrosion of N80 steel in an acidic environment, highlighting their importance in materials science (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2015).
Photoreagents in Biochemistry
- Photoreagents for Protein Crosslinking : The study of 4-nitrophenyl ethers, related to the nitrophenyl group in this compound, has shown their utility as high-yield photoreagents for protein crosslinking and affinity labeling in biochemistry (P. Jelenc, C. Cantor, & S. Simon, 1978).
Fluorescence in Chemical Studies
- Fluorescence Properties in Chemical Analysis : The fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which include a nitrophenyl component similar to this compound, have been explored for potential use as molecular fluorescent probes in various chemical analyses (K. Motyka et al., 2011).
Propiedades
IUPAC Name |
2-amino-4-(4-nitrophenyl)-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c19-11-16-15(12-6-8-14(9-7-12)22(23)24)10-17(21-18(16)20)13-4-2-1-3-5-13/h1-10H,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSOPCMBYJYNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid](/img/structure/B5621296.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B5621299.png)
![1-(cyclopropylcarbonyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5621302.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-methyl-5-isoxazolecarboxamide](/img/structure/B5621309.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5621327.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]acetamide](/img/structure/B5621352.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5621360.png)

![3,5-dichloro-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide](/img/structure/B5621372.png)
![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5621378.png)

![2,3-dimethyl-6-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5621384.png)
![4-{[(3-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5621385.png)